molecular formula C9H9NO4 B13353913 Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- CAS No. 876369-29-8

Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)-

Cat. No.: B13353913
CAS No.: 876369-29-8
M. Wt: 195.17 g/mol
InChI Key: TVWSYFXHQPGITR-DTWKUNHWSA-N
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Description

Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- (CAS: 2216-12-8) is a chiral epoxide derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.19 g/mol . Structurally, it consists of an oxirane (epoxide) ring substituted with a 4-nitrophenyl group at the 3-position and a hydroxymethyl group at the 2-position, with trans stereochemistry. The compound is also identified by the systematic name (2S,3S)-(−)-2,3-epoxy-3-(4-nitrophenyl)-1-propanol .

This compound is notable for its role in organic synthesis, particularly as a precursor for natural product derivatives. For instance, oxiranecarboxamides (structurally related to this compound) are key intermediates in synthesizing Taxol side chains and other bioactive molecules . Its toxicity profile includes mutagenicity data (2500 µmol/L in hamster lung cells) and emission of toxic NOₓ vapors upon decomposition .

Properties

CAS No.

876369-29-8

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

[(2S,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol

InChI

InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m0/s1

InChI Key

TVWSYFXHQPGITR-DTWKUNHWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H](O2)CO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stereoselective Epoxidation via Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation method achieves high enantiomeric excess (e.e.) by using titanium tetraisopropoxide and chiral tartrate ligands. A representative protocol involves:

  • Substrate : cis-2-Penten-1-ol (0.058 mol)
  • Catalyst : Titanium isopropoxide (0.003 mol) and L(+)-diisopropyltartrate (0.0036 mol)
  • Oxidizing agent : Cumene hydroperoxide (0.105 mol)
  • Conditions : Reaction at -15°C for 2 hours, followed by lipase-mediated resolution (Pseudomonas lipase P-30) with vinyl acetate.

Outcomes :

Parameter Value
Conversion 100% (GC analysis)
e.e. >99%
Yield after recrystallization 72%

This method is favored for its scalability and reproducibility in producing trans-configured epoxides.

Enzymatic Kinetic Resolution with Lipases

Lipase-catalyzed resolution separates enantiomers via selective acylation. A patented process includes:

  • Substrate : Allylic alcohol derivatives (e.g., geraniol)
  • Reagents : Ethyl benzene hydroperoxide (20 mol), zirconium tetrapropoxide (1.0 mol)
  • Enzyme : Immobilized Rhizopus delemar lipase on diatomaceous earth
  • Conditions : Stirring at 0°C for 20 hours, followed by 10 hours at +10°C.

Key Steps :

  • Epoxidation with hydroperoxide under controlled temperature.
  • Lipase-mediated esterification of the undesired enantiomer.
  • Filtration and recrystallization to isolate the target compound.

Performance Metrics :

Nitration of Phenyl-Epoxymethanol Precursors

Introducing the 4-nitrophenyl group via electrophilic aromatic nitration:

  • Precursor : 3-Phenyloxiranemethanol
  • Nitrating agent : 65–85% nitric acid in concentrated sulfuric acid
  • Conditions : Dropwise addition at 0°C, followed by quenching with ice.

Optimization Data :

Parameter Optimal Value
Nitric acid concentration 70%
Reaction temperature 0–5°C
Yield after recrystallization 80.7–84.7%

This method requires careful control of nitration conditions to avoid over-oxidation.

Chiral Derivatization and Chromatographic Separation

Derivatization with chiral auxiliaries enhances separation efficiency:

  • Derivatizing agent : p-Nitrobenzoyl chloride or p-toluenesulfonyl chloride
  • Conditions : Reaction in dichloromethane at -20°C, followed by silica gel chromatography.

Example :

Comparative Analysis of Methods

Method e.e. (%) Yield (%) Scalability Cost Efficiency
Sharpless Epoxidation >99 72 High Moderate
Enzymatic Resolution ~100 68–82 Moderate High
Nitration Pathway 95–98 70–85 Low Low
Chiral Derivatization 99.2 65–75 Low High

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles such as ammonia or thiourea can be used in the presence of a suitable solvent like ethanol or methanol.

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of 3-(4-aminophenyl)oxiranemethanol.

    Substitution: Formation of various substituted oxiranemethanol derivatives.

Scientific Research Applications

Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The nitrophenyl group is known to interact with biological targets, making this compound a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry.

    Industry: Used in the development of new materials and polymers. Its reactive functional groups allow for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- involves its interaction with molecular targets through its oxirane ring and nitrophenyl group. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide
  • Molecular Formula : C₁₆H₁₄N₂O₄
  • Key Features : This compound replaces the hydroxymethyl group with a phenylcarboxamide moiety. It serves as a building block for natural products and pharmaceuticals. The crystal structure confirms its planar oxirane ring and stabilized intermolecular hydrogen bonds, enhancing its utility in selective ring-opening reactions .
  • Synthesis : Derived from substituted oxirane ketones via acid-catalyzed rearrangements, similar to methods used for the target compound .
trans-(3-Nitrophenyl)(3-(2-nitrophenyl)oxirane-2-yl)ketone (6c)
  • Molecular Formula : C₁₅H₁₀N₂O₅
  • Key Features : Features dual nitroaryl groups (3-nitrophenyl and 2-nitrophenyl) attached to the oxirane ring. The trans configuration and electron-withdrawing nitro groups increase electrophilicity, facilitating nucleophilic ring-opening reactions .
  • Characterization: Purified via recrystallization from methanol/ethyl acetate; characterized by ¹H/¹³C NMR and HRMS .
Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate (7b)
  • Molecular Formula : C₂₀H₁₇Cl₂N₃O₄
  • It exhibits a melting point of 114–116°C (lit. 121°C) and is synthesized via condensation reactions .

Oxiranemethanol Derivatives with Varied Substituents

3-(1-Pentynyl)-oxiranemethanol, (2S-trans)- (CAS: 118684-58-5)
  • Molecular Formula : C₈H₁₂O₂
  • Key Features : Substituted with a terminal alkyne (1-pentynyl) group, this derivative has reduced steric hindrance compared to the nitroaryl analog. Its molecular weight (140.18 g/mol) is lower, and it is used in click chemistry applications .
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol (CAS: 82188-73-6)
  • Molecular Formula : C₁₀H₁₈O₂
  • Key Features : Contains a branched aliphatic chain, enhancing hydrophobicity. This derivative is found in essential oils (e.g., Radhuni coriander oil) and exhibits antimicrobial properties .

Physicochemical and Toxicological Comparison

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Toxicity Data
Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- 195.19 4-Nitrophenyl, hydroxymethyl Not reported Mutagenic at 2500 µmol/L
3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide 298.29 4-Nitrophenyl, phenylcarboxamide Not reported Not available
trans-(3-Nitrophenyl)(3-(2-nitrophenyl)oxirane-2-yl)ketone (6c) 298.25 3-Nitrophenyl, 2-nitrophenyl Not reported Not available
Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate (7b) 442.27 4-Nitrophenyl, dichlorophenyl 114–116 Not available

Biological Activity

Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- is a compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula for Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- is C9H9NO4C_9H_9NO_4. The presence of the nitrophenyl group is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing nitro groups often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- have been explored in various studies.

Antimicrobial Activity

A study assessing the antimicrobial properties of various nitro compounds found that Oxiranemethanol derivatives exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

CompoundBacterial StrainMIC (µg/mL)
Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)-E. coli32
S. aureus16
P. aeruginosa64

These results suggest that the compound has promising potential as an antimicrobial agent.

Antifungal Activity

The antifungal activity of Oxiranemethanol was evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that the compound exhibited moderate antifungal activity with MIC values ranging from 32 to 128 µg/mL.

The proposed mechanism for the biological activity of Oxiranemethanol involves interaction with cellular targets such as enzymes or nucleic acids. The nitro group may participate in redox reactions leading to the formation of reactive intermediates that can damage cellular components.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of nitrothiophene derivatives, which share structural similarities with Oxiranemethanol. The researchers found that these compounds could disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Toxicological Assessment : Another investigation focused on the toxicological profile of nitro compounds including Oxiranemethanol. It was found that while exhibiting antimicrobial properties, high concentrations could lead to cytotoxicity in mammalian cell lines. This duality necessitates careful consideration in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)-, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves stereoselective epoxidation of substituted allylic alcohols. Key steps include:

  • Epoxidation : Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form the oxirane ring.
  • Stereochemical Control : Chiral catalysts (e.g., Sharpless conditions) or kinetic resolution to ensure trans-(-)- configuration .
  • Purification : Chromatographic separation (e.g., chiral HPLC) to achieve >95% enantiomeric excess . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (-20°C to 25°C), and catalyst loading to minimize racemization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the oxirane ring and nitrophenyl substitution patterns. Coupling constants (e.g., J2,3J_{2,3}) verify trans stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration and ring strain parameters (e.g., bond angles ~60° for the oxirane ring) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (C9_9H9_9NO4_4, m/z 195.17) .

Q. How does the oxirane ring influence reactivity in nucleophilic ring-opening reactions?

The strained oxirane ring undergoes regioselective attack by nucleophiles (e.g., amines, thiols) at the less hindered carbon. For example:

  • Ammonolysis : Yields amino alcohols with retention of stereochemistry.
  • Acid-Catalyzed Hydrolysis : Produces diols under mild acidic conditions (pH 4–6) . Reactivity is modulated by the electron-withdrawing nitro group, which polarizes the ring and accelerates ring-opening kinetics .

Q. What methods are used to assess enantiomeric purity, and how can racemization be mitigated during storage?

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
  • Optical Rotation : Compare observed [α]D_D with literature values (e.g., trans-(-)- configuration: [α]D_D = -15.2° in CHCl3_3) . Racemization is minimized by storing the compound in inert atmospheres (argon) at -20°C, avoiding protic solvents .

Advanced Questions

Q. What mechanistic insights explain the stereochemical outcomes of oxirane ring-opening reactions?

Ring-opening follows an SN_N2 mechanism, where nucleophiles attack the electrophilic carbon opposite to the hydroxymethyl group. Computational studies (DFT) show transition-state stabilization via hydrogen bonding between the nitro group and nucleophile . Steric effects from the 4-nitrophenyl group direct nucleophiles to the trans position, preserving configuration .

Q. How can researchers evaluate the compound’s biological activity and target interactions?

  • Enzyme Inhibition Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) via covalent modification by the oxirane ring .
  • Cellular Toxicity : IC50_{50} values in cancer cell lines (e.g., MCF-7) using MTT assays. Toxicity 2500 µmol/L in hamster lung cells .
  • Molecular Docking : Predict binding to nitroreductases or cytochrome P450 isoforms using software like AutoDock .

Q. What are the stability challenges under physiological conditions, and how can decomposition products be characterized?

The compound hydrolyzes in aqueous media (t1/2_{1/2} ~8 hrs at pH 7.4), forming diols and nitroso intermediates. Decomposition pathways:

  • Hydrolysis : 3-(4-nitrophenyl)glycerol as the primary product.
  • Photodegradation : Nitro group reduction to amine under UV light . LC-MS and 1^1H NMR track degradation, while stabilizers like BHT (0.1%) extend shelf life .

Q. How should researchers address contradictions in reported reactivity data across studies?

Discrepancies in reaction yields (e.g., 60–90% for amination) arise from solvent polarity and nucleophile strength. Mitigation strategies:

  • Systematic Screening : Vary solvents (DMF vs. acetonitrile) and bases (Et3_3N vs. DBU).
  • Kinetic Profiling : Use stopped-flow NMR to compare rate constants under standardized conditions .

Key Recommendations for Researchers

  • Prioritize chiral resolution techniques to ensure stereochemical fidelity.
  • Use inert storage conditions to prevent decomposition.
  • Combine computational and experimental approaches to elucidate reaction mechanisms.

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